2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide
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Overview
Description
2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide is an organic compound characterized by the presence of bromine, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide typically involves the bromination of a precursor compound followed by amide formation. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of bromine atoms can result in various substituted phenylpropanamides.
Scientific Research Applications
2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The bromine atoms and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide
- This compound
- This compound
Uniqueness
This compound is unique due to its specific combination of bromine, nitro, and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
2,3-dibromo-N-(3-nitrophenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O3/c16-13(10-5-2-1-3-6-10)14(17)15(20)18-11-7-4-8-12(9-11)19(21)22/h1-9,13-14H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTQWRLEIGQTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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